molecular formula C13H19N3O B7623284 2-(Azocan-1-yl)pyridine-4-carboxamide

2-(Azocan-1-yl)pyridine-4-carboxamide

Cat. No.: B7623284
M. Wt: 233.31 g/mol
InChI Key: CECCACUSZWOMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azocan-1-yl)pyridine-4-carboxamide is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridine-4-carboxamide core, a scaffold recognized for its prevalence in pharmaceutical research and its role as a building block in material science . The structure is functionalized with an azocan-1-yl group, an eight-membered nitrogen-containing ring, which can influence the molecule's physicochemical properties and binding affinity. Compounds with similar pyridine-carboxamide structures have been investigated as potential inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, an enzyme family with roles in human biology and disease, including cancer therapy and hypoxia sensing . For instance, related pyridine-dicarboxylic acid derivatives have been explored as competitive inhibitors for enzymes like aspartate/asparagine-β-hydroxylase (AspH) . The presence of the azocane ring may offer unique steric and conformational properties for structure-activity relationship (SAR) studies. This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound in areas such as inhibitor development, synthetic methodology, and as a structural analog in biochemical screening.

Properties

IUPAC Name

2-(azocan-1-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(17)11-6-7-15-12(10-11)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCACUSZWOMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Thiazolidinone-Pyridine-4-carboxamide Derivatives

Key Compounds :

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)
  • N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f)

Structural Differences :

  • Azocan vs. Thiazolidinone: The azocan ring in the target compound is replaced by a thiazolidinone ring (containing sulfur and oxygen) in these derivatives. This substitution reduces ring size (five-membered vs. eight-membered) and alters electronic properties due to sulfur’s electronegativity.
  • Substituent Variations: The thiazolidinone derivatives feature aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) at the 2-position, whereas the target compound has a flexible azocan ring.

Pharmacological Activity :

  • Anti-inflammatory Activity : Compounds 5d and 5f demonstrated significant inhibition of carrageenan-induced edema in rats, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., nitro groups) .
  • Dual COX/LOX Inhibition : These derivatives exhibit dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, a mechanism distinct from traditional NSAIDs .
Chloro-Substituted Pyridine Derivatives

Key Compounds :

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

Structural Differences :

  • Azocan vs. Chlorophenyl : The azocan group is absent; instead, a chloro-substituted pyridine core is present.

Physicochemical Properties :

Property Chloro-Substituted Derivatives 2-(Azocan-1-yl)pyridine-4-carboxamide (Inferred)
Molecular Weight 466–545 g/mol ~300–350 g/mol (estimated)
Melting Point 268–287°C Likely lower (flexible azocan reduces packing)
Nitrogen Content 10.26–12.54% Higher (azocan adds 1 N atom)

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Property Comparison
Compound Class Thiazolidinone Derivatives Chloro-Substituted Pyridines This compound
Hydrogen Bond Acceptors 5–6 3–4 4–5 (amide + pyridine N)
LogP (Estimated) 2.1–3.5 (aryl substituents) 3.0–4.2 (chloro groups) ~2.5–3.0 (azocan increases flexibility)
Bioactivity Anti-inflammatory, dual COX/LOX Antimicrobial (inferred) Unknown (potential CNS targets)

Key Observations :

  • The azocan group’s flexibility may improve blood-brain barrier penetration compared to rigid thiazolidinone or chlorophenyl systems.
  • Thiazolidinone derivatives’ sulfur atom enhances metabolic stability but may increase toxicity risks .

3D-QSAR and Molecular Modeling Insights

  • Thiazolidinone Derivatives: 3D-QSAR studies highlighted the importance of electron-withdrawing substituents (e.g., nitro, chloro) at the 4-position of the aryl group for anti-inflammatory activity. Steric bulk at the thiazolidinone ring’s 2-position negatively impacted activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(Azocan-1-yl)pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling azocane with pyridine-4-carboxamide derivatives. A refluxing ethanol system with catalytic piperidine (e.g., 5 hours under inert conditions) is common for forming carboxamide bonds . Characterization via IR, 1H^1H-NMR, and elemental analysis ensures product purity and structural confirmation. For example, IR peaks at ~1674 cm1^{-1} (amide C=O) and 1H^1H-NMR signals for pyridine protons (δ 8.92–8.14 ppm) are critical markers .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For related carboxamide derivatives, single-crystal X-ray diffraction at 298 K with refinement parameters (e.g., RR-factor ≤ 0.078) provides precise bond lengths and angles . Complementary techniques like high-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR further validate molecular weight and carbon environments .

Advanced Research Questions

Q. How can 3D-QSAR models optimize the bioactivity of azocane-pyridine carboxamide derivatives?

  • Methodological Answer : 3D-QSAR using software like VLife MDS (v3.5) aligns molecules based on anti-inflammatory IC50_{50} values (log-transformed). CoMFA and CoMSIA fields correlate steric/electrostatic features with activity. For example, bulky substituents at the azocane ring may enhance steric complementarity with target receptors . Cross-validation (q2>0.5q^2 > 0.5) and external validation (rpred2>0.6r^2_{\text{pred}} > 0.6) ensure model robustness .

Q. What computational strategies predict ligand-receptor binding stability for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) assess binding modes and stability. For analogous pyridine carboxamides, MD analyses reveal hydrogen bonds between the carboxamide group and kinase active sites (e.g., RAF inhibitors in RAS-mutant cancers) . Binding free energy calculations (MM-PBSA) quantify contributions from van der Waals and electrostatic interactions .

Q. How do structural modifications influence in vivo pharmacokinetics?

  • Methodological Answer : Introduce substituents at the pyridine ring (e.g., trifluoromethyl or morpholino groups) to modulate lipophilicity (logP) and bioavailability. In vivo studies in rodent models require HPLC-MS/MS for plasma concentration profiling. For example, Naporafenib analogs show oral bioavailability >60% when logD (pH 7.4) is optimized to 2.5–3.5 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anti-inflammatory IC50_{50} values for carboxamide derivatives?

  • Methodological Answer : Variability arises from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models). Normalize data using reference standards (e.g., celecoxib) and apply multivariate statistics (ANOVA with Tukey’s post hoc test). For example, 3-nitrophenyl-substituted derivatives show IC50_{50} = 345.6 μM in one study but differ in others due to cell-line-specific responses .

Structural and Mechanistic Insights

Q. What supramolecular interactions stabilize the crystal lattice of this compound?

  • Methodological Answer : Hydrogen-bonding networks (N–H···O=C) and π-π stacking between pyridine rings dominate. In manganese(II) complexes, coordinating carboxamide ligands form octahedral geometries with bond angles deviating <5° from ideal symmetry . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···Cl interactions contributing >15% to crystal packing) .

Biological Activity Profiling

Q. What in vitro assays are recommended for evaluating kinase inhibition potential?

  • Methodological Answer : Use fluorescence polarization (FP) assays for RAF kinase inhibition. For example, measure IC50_{50} via ADP-Glo™ kinase assays (Promega) at ATP concentrations near KmK_m. Dose-response curves (0.1–10 μM) with positive controls (e.g., sorafenib) ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.